molecular formula C16H13F3N2O4S B2994187 1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1797719-12-0

1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2994187
CAS No.: 1797719-12-0
M. Wt: 386.35
InChI Key: PQMXDQZUQOYKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a benzoxazole ring, a methoxy group, and a trifluoromethyl group

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

Preparation Methods

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The methanesulfonamide group is then introduced through sulfonation reactions, typically using methanesulfonyl chloride in the presence of a base such as triethylamine. The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Chemical Reactions Analysis

1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanesulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its combination of a benzoxazole ring, a methoxy group, and a trifluoromethyl group. Similar compounds include:

    1-(1,2-benzoxazol-3-yl)-N-[2-methoxyphenyl]methanesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(1,2-benzoxazol-3-yl)-N-[2-trifluoromethylphenyl]methanesulfonamide: Lacks the methoxy group, affecting its solubility and reactivity.

    1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]ethanesulfonamide: Contains an ethanesulfonamide group instead of methanesulfonamide, leading to different steric and electronic effects.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4S/c1-24-15-7-6-10(16(17,18)19)8-12(15)21-26(22,23)9-13-11-4-2-3-5-14(11)25-20-13/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMXDQZUQOYKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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